Product packaging for 4,6-Dihydrothieno[2,3-c]furan(Cat. No.:)

4,6-Dihydrothieno[2,3-c]furan

Cat. No.: B12883109
M. Wt: 126.18 g/mol
InChI Key: AKRADPJGDPPMLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,6-Dihydrothieno[2,3-c]furan is a fused bicyclic heteroaromatic compound that serves as a valuable scaffold in organic synthesis and medicinal chemistry research. The compound features a thiophene ring annulated with a dihydrofuran ring, a structure that is confirmed by the related derivative, this compound-2-carbaldehyde (CAS# 1648749-81-8) . This specific aldehyde-functionalized analog has a molecular formula of C 7 H 6 O 2 S and a molecular weight of 154.19 g/mol . The core thieno[2,3-c]furan structure is recognized as a key intermediate in the synthesis of more complex heterocyclic systems . Fused heteroaromatic systems like this one are of significant interest in pharmaceutical research for developing new therapeutic agents, as similar structures have been explored for their potential as DNA intercalators in anticancer therapy . The reactive aldehyde group in the carbaldehyde derivative makes it a versatile building block for further chemical modifications, including the construction of libraries for drug discovery. This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6OS B12883109 4,6-Dihydrothieno[2,3-c]furan

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6OS

Molecular Weight

126.18 g/mol

IUPAC Name

4,6-dihydrothieno[2,3-c]furan

InChI

InChI=1S/C6H6OS/c1-2-8-6-4-7-3-5(1)6/h1-2H,3-4H2

InChI Key

AKRADPJGDPPMLM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CO1)SC=C2

Origin of Product

United States

Synthesis and Chemical Characterization of 4,6 Dihydrothieno 2,3 C Furan

The synthesis of 4,6-Dihydrothieno[2,3-c]furan and its derivatives has been approached through various synthetic strategies. One notable method involves the spontaneous cyclization of lithium-3-thiolates derived from 3-halo-4-(2-haloethyl)furans. researchgate.net This approach has been successfully employed in the synthesis of derivatives like 2,3-dihydro-6-methylthieno[2,3-c]furan, also known as kahweofuran, a compound found in coffee aroma. researchgate.net

Another synthetic avenue involves multi-step reactions starting from commercially available materials. For example, the synthesis of certain thieno[2,3-c]pyridine (B153571) derivatives, which share a similar bicyclic core concept, begins with a Gewald reaction to form a dihydrothieno[2,3-c]pyridine scaffold. nih.gov While not directly the synthesis of this compound, these methods illustrate general strategies for constructing fused thieno-heterocyclic systems.

The following table summarizes a synthetic route to a derivative of this compound.

Table 1: Synthesis of 2,3-dihydro-6-methylthieno[2,3-c]furan (Kahweofuran)

Starting MaterialKey IntermediatesReagentsFinal ProductOverall YieldReference
3,4-dihalofurans3-halo-4-(2-haloethyl)furans, lithium-3-thiolatesn-Butyllithium, Sulfur2,3-dihydro-6-methylthieno[2,3-c]furan12% researchgate.net

The characterization of this compound and its derivatives relies on standard spectroscopic techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for elucidating the structure, confirming the connectivity of atoms, and determining the stereochemistry of the molecule. nih.govmdpi.com

Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the functional groups present in the molecule, such as C-O, C-S, and C-H bonds. nih.govmdpi.com

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. nih.govmdpi.com

Table 2: Spectroscopic Data for a Dihydrothieno[2,3-c]quinolin-6-one Derivative

TechniqueKey ObservationsReference
IR (cm⁻¹)3350 (NH), 1640 (CONH) mdpi.com
¹H-NMR (δ, ppm)12.38 (s, 1H, NH), 8.18 (s, 1H, H thioph.), 7.85-7.42 (m, 3H, H arom.) mdpi.com
Elemental AnalysisCalculated for C₁₃H₅Br₂NOS₂: C, 37.61; H, 1.21. Found: C, 37.50; H, 1.23. mdpi.com

Chemical Reactivity and Derivatization

The chemical reactivity of the 4,6-Dihydrothieno[2,3-c]furan scaffold has not been extensively detailed in the available literature. However, based on the reactivity of related thieno[2,3-c]furan systems and general principles of heterocyclic chemistry, several types of reactions can be anticipated. The thiophene (B33073) and furan (B31954) rings can undergo electrophilic substitution reactions, though the reactivity will be influenced by the specific substituents present. The dihydro portion of the furan ring introduces the possibility of reactions such as ring-opening or transformations of the C-O bonds.

Derivatization of the this compound core can lead to a variety of functionalized molecules with potentially interesting properties. For instance, the introduction of different functional groups onto the thiophene or furan ring could modulate the electronic properties and biological activity of the resulting compounds. The synthesis of derivatives like this compound-2-carbaldehyde suggests that functionalization at the 2-position of the thiophene ring is feasible. chemsrc.com

Applications and Future Research Directions

Established Synthetic Routes and Strategies

Established methods for constructing the this compound skeleton and its analogs rely on classical cyclization reactions and multi-step sequences that build the thiophene (B33073) and furan (B31954) rings in a controlled manner.

The formation of the this compound core often involves the cyclization of a furan derivative bearing a side chain that can react to form the fused thiophene ring. A notable example is the synthesis of alkyl-substituted 2,3-dihydrothieno[2,3-c]furans. This approach starts with 3,4-dihalofurans, which are converted into 3-halo-4-(2-haloethyl)furans through intermediates like furyllithium compounds. These precursors are then transformed into the corresponding 3-lithio-4-(2-haloethyl)furans. The final cyclization is achieved by reacting these lithiated intermediates with sulfur at low temperatures, which leads to the formation of lithium-3-thiolates that spontaneously cyclize upon warming to yield the 2,3-dihydrothieno[2,3-c]furan ring system. researchgate.net

A specific illustration of this strategy is the synthesis of Kahweofuran (2,3-dihydro-6-methylthieno[2,3-c]furan), a known coffee aroma component. researchgate.net This synthesis provides a template that could theoretically be adapted for the unsubstituted parent compound by utilizing precursors without the methyl group.

The construction of the thieno[2,3-c]furan skeleton can be accomplished through multi-step reaction sequences that methodically build up the necessary functionality for the final ring-closing step. These sequences offer the flexibility to introduce various substituents onto the heterocyclic core. For instance, the synthesis of thieno[2,3-c]pyran-3-one derivatives, which share a similar fused heterocyclic structure, has been achieved through the coupling of 3-alkynyl-2-heteroaromatic carboxaldehydes with Fischer carbene complexes, a reaction that forms the fused pyrone ring in a single step. acs.org While not directly yielding a dihydrothienofuran, this highlights the principle of using a pre-functionalized thiophene to build a fused oxygen-containing ring.

Another multi-step approach involves the synthesis of substituted dihydrothieno[2',3':4,5]thieno[2,3-c]quinolin-6-ones, which starts from bromo-substituted 2-thienylacrylic acids. These are first cyclized to form a thieno[3,2-b]thiophene (B52689) core, which is then further elaborated through several steps, including photochemical reactions, to construct the fused quinolinone ring. Current time information in Bangalore, IN. This demonstrates the utility of building upon a thiophene precursor in a stepwise fashion to create complex fused systems.

Directed cyclization reactions are a powerful tool for the regioselective formation of the thieno[2,3-c]furan skeleton. These reactions are guided by the strategic placement of reactive functional groups on a precursor molecule to ensure the desired ring closure. While specific examples for the parent this compound are scarce, the synthesis of related isomers, such as methyl 4,6-dihydrothieno[3,4-b]furan-3-carboxylate, employs an intramolecular Diels-Alder reaction of a suitably substituted thioether, followed by a sequence of reactions to yield the dihydrothienofuran system. publish.csiro.au This illustrates the principle of using intramolecular cycloadditions to construct the bicyclic core with high control over the stereochemistry and regiochemistry.

The following table summarizes a general synthetic approach to a substituted this compound derivative, Kahweofuran, which exemplifies a cyclization-based strategy.

Starting Material Key Intermediates Reaction Steps Product Overall Yield Reference
3,4-Dihalofurans3-Halo-4-(2-haloethyl)furans, 3-Lithio-4-(2-haloethyl)furans, Lithium-3-thiolates1. Formation of furyllithium intermediates. 2. Reaction to form 3-halo-4-(2-haloethyl)furans. 3. Lithiation to form 3-lithio-4-(2-haloethyl)furans. 4. Reaction with sulfur and subsequent cyclization.2,3-Dihydro-6-methylthieno[2,3-c]furan (Kahweofuran)12% researchgate.net

Advanced Synthetic Techniques

More contemporary approaches to the synthesis of fused thiophene systems, including the thieno[2,3-c]furan scaffold, utilize powerful catalytic and multi-component reactions to enhance efficiency and molecular diversity.

The Gewald reaction is a well-established multi-component reaction for the synthesis of 2-aminothiophenes. It typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base. While the classical Gewald reaction leads to substituted thiophenes, its principles can be adapted for the synthesis of fused thiophene systems. For example, the synthesis of 2-amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile (CAS 447412-24-0) likely employs a variation of this reaction, where a cyclic ketone precursor is used to generate the fused thiophene ring onto a furanone core. matrixscientific.comsigmaaldrich.com This demonstrates the potential of the Gewald reaction to construct the thiophene portion of the thieno[2,3-c]furan system in a single, efficient step.

The general conditions for a Gewald-type reaction are presented in the table below.

Reactant 1 Reactant 2 Reactant 3 Catalyst/Base Product Type
Ketone/AldehydeActive Methylene Nitrile (e.g., Malononitrile)Elemental SulfurOrganic Base (e.g., Morpholine, Triethylamine)2-Aminothiophenes

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. These reactions can be employed in the construction of the thieno[2,3-c]furan scaffold, often in a tandem or one-pot fashion. For instance, the synthesis of benzo acs.orgbldpharm.comthieno[3,2-b]benzofurans has been achieved through a one-pot reaction involving a regioselective intermolecular Suzuki coupling followed by an intramolecular Ullmann C-O coupling, catalyzed by palladium and copper complexes respectively. rsc.org

While this example leads to a different isomer, the principle can be applied to the synthesis of thieno[2,3-c]furans by designing appropriate precursors. A hypothetical route could involve the palladium-catalyzed coupling of a functionalized thiophene with a furan derivative, followed by an intramolecular cyclization to form the fused ring system. The synthesis of related 6,6-dimethylthieno[2,3-c]furan-4(6H)-one has been noted to potentially involve palladium-catalyzed carbonylation reactions.

The following table outlines the key components of a palladium-catalyzed cross-coupling reaction that could be adapted for the synthesis of fused heterocyclic systems.

Coupling Type Substrate 1 Substrate 2 Palladium Catalyst Ligand Base
Suzuki CouplingAryl/Heteroaryl Halide or TriflateAryl/Heteroaryl Boronic Acid or EsterPd(OAc)₂, Pd(PPh₃)₄PPh₃, SPhos, etc.K₂CO₃, Cs₂CO₃
Sonogashira CouplingAryl/Heteroaryl Halide or TriflateTerminal AlkynePdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃CuI (co-catalyst), Et₃N

Ultrasound-promoted Methodologies for Dihydrothienothiophene Dioxide Precursors

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to enhanced reaction rates, higher yields, and milder conditions compared to conventional methods. chesci.comscielo.org.za This energy-conserving protocol promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium, which generates localized high temperatures and pressures. chesci.comjocpr.com

While direct ultrasound-promoted synthesis of this compound is not extensively documented, the methodology is highly relevant for the preparation of key precursors, such as dihydrothienothiophene dioxides. These dioxides are valuable intermediates, particularly as dienes in Diels-Alder reactions. rsc.org For instance, the Gewald reaction, a classical method for synthesizing substituted 2-aminothiophenes from α-methylene carbonyl compounds, malononitrile, and elemental sulfur, can be significantly accelerated using ultrasound. jocpr.com The application of sonication in the presence of a catalyst like 1,4-diazabicyclooctane (DABCO) in an environmentally benign solvent like PEG-200 has been shown to improve yields and shorten reaction times for thiophene synthesis. jocpr.com

The principles of ultrasound-assisted synthesis can be extended to the preparation of various thiophene-based precursors. The enhanced reactivity under sonochemical conditions is beneficial for constructing the thiophene ring, which can then be further functionalized and cyclized to form the desired fused system. scielo.org.za For example, the synthesis of polyhydroquinolines has been successfully achieved via an ultrasound-promoted one-pot, four-component reaction, demonstrating the utility of this method for complex heterocyclic synthesis. chesci.com

Table 1: Comparison of Conventional vs. Ultrasound-Promoted Gewald Reaction for 2-Aminothiophene Synthesis jocpr.com

EntryCatalystConditionsTimeYield (%)
1MorpholineUltrasound, Ambient Temp-Low
2PiperidineUltrasound, Ambient Temp-Low
3DABCOUltrasound, Ambient Temp-High

Note: This table illustrates the catalytic efficiency in a model reaction relevant to thiophene synthesis, a core component of the target structure.

Tandem Intramolecular Diels-Alder/Reverse Diels-Alder Sequences for Fused Systems

The Diels-Alder reaction is a cornerstone of synthetic chemistry for constructing six-membered rings with high stereospecificity. skidmore.edu The intramolecular Diels-Alder (IMDA) reaction, where the diene and dienophile are tethered within the same molecule, is particularly powerful for creating complex polycyclic systems. skidmore.edu A sophisticated extension of this is the tandem intramolecular Diels-Alder/reverse Diels-Alder sequence, which can be ingeniously applied to synthesize fused aromatic heterocycles like thienofurans. researchgate.net

This strategy has been successfully employed to prepare thieno[3,4-b]furan derivatives. researchgate.net The process typically begins with a precursor that, upon heating, undergoes an intramolecular [4+2] cycloaddition to form a tricyclic intermediate. researchgate.net This intermediate is then subjected to a reverse Diels-Alder reaction, often facilitated by a trapping agent, to extrude a small molecule (like N₂) and generate the desired aromatic fused ring system. researchgate.net For example, a precursor can be designed to cyclize into a tricyclic compound, which then, in the presence of 3,6-di(pyridin-2′-yl)-s-tetrazine, undergoes a subsequent Diels-Alder reaction followed by two reverse Diels-Alder reactions to yield methyl 4,6-dihydrothieno[3,4-b]furan-3-carboxylate. researchgate.net

A related approach involves an inverse-electron demand Diels-Alder cycloaddition/retro-cycloaddition sequence using a 2,3-fused bicyclic thiophene S,S-dioxide as the diene. rsc.org This method has been applied to the collective synthesis of illudalane sesquiterpenoids, showcasing its power in forming polysubstituted benzene (B151609) rings fused to other cycles. rsc.org Microwave-assisted intramolecular dehydro-Diels-Alder reactions of heterocyclic diene-alkynyl dienophile pairs also provide a modern, efficient route to benzofused heterocycles like benzo[b]thiophenes. pitt.edu

Table 2: Key Steps in Tandem Diels-Alder Synthesis of a Thienofuran Analogue researchgate.net

StepReaction TypeReactant/IntermediateProduct
1Intramolecular Diels-AlderFuran-thiophene precursorTricyclic adduct
2Tandem Diels-Alder/Reverse Diels-AlderTricyclic adduct + TetrazineMethyl 4,6-dihydrothieno[3,4-b]furan-3-carboxylate
3DehydrogenationEster product from Step 2Methyl thieno[3,4-b]furan-3-carboxylate

Photochemical Approaches to Related Heterocyclic Frameworks

Photochemical reactions offer unique pathways for the synthesis and transformation of organic molecules by accessing excited electronic states. These methods can drive reactions that are not feasible under thermal conditions. In the context of fused heterocycles, photochemical dehydrohalogenation is a key strategy for the final aromatization step in the synthesis of complex systems. nih.gov

This approach has been effectively used to synthesize derivatives of thieno[3',2':4,5]thieno[2,3-c]quinolones. nih.gov The synthesis starts with the construction of substituted thieno[2,3-c]thiophene-2-carboxamides, which are then subjected to photochemical irradiation. This step induces a dehydrohalogenation cyclization to form the final, fully conjugated quinolone ring system fused to the thienothiophene core. nih.gov Similarly, derivatives of benzo[b]thieno[2,3-c]quinolones have been prepared using photochemical methods. acs.org

While these examples lead to more complex nitrogen-containing analogues, the underlying principle of photochemical cyclization is applicable to the synthesis of the this compound framework. A suitably substituted precursor containing a halogen atom at a strategic position could potentially be cyclized via a light-induced reaction to form the furan ring fused to the thiophene.

Stereoselective Synthesis of Dihydrothienofuranones and Analogues

Stereoselectivity, the preferential formation of one stereoisomer over others, is a critical consideration in modern organic synthesis, particularly for biologically active molecules. egrassbcollege.ac.inanu.edu.au The synthesis of dihydrothienofuranones, which are close analogues of this compound, often requires precise control over the stereochemistry of newly formed chiral centers.

One powerful method for achieving stereocontrol is through the use of chiral auxiliaries or chiral pool starting materials, such as carbohydrates. researchgate.net For instance, valuable insights into acyclic stereoselection have been gained using carbohydrate-based tethers of a defined configuration. researchgate.net Thioisomünchnones (mesoionic compounds) can undergo 1,3-dipolar cycloaddition reactions with chiral nitroalkenes to afford 4,5-dihydrothiophenes with a high degree of stereoselectivity. researchgate.net

The synthesis of substituted tetrahydrofurans, the other core of the target molecule, has also been extensively studied with a focus on stereocontrol. nih.gov Intramolecular Sₙ2 reactions are a classical and effective method, where the stereocenters in the product are often pre-set in the acyclic precursor. nih.gov Palladium-catalyzed carbonylative double cyclization of substrates like 5-(methylthio)-1-yn-3-ols represents a more advanced method, capable of producing 6,6a-dihydrothieno[3,2-b]furan-2(5H)-ones, another class of related S,O-bicyclic heterocycles. mdpi.com

Table 3: Examples of Stereoselective Reactions for Heterocycle Synthesis

Reaction TypeSubstratesProduct TypeKey FeatureReference
1,3-Dipolar CycloadditionThioisomünchnones, chiral nitroalkenesDihydrothiophenesHigh diastereoselectivity researchgate.net
Intramolecular Sₙ2 CyclizationAcyclic epoxyalcoholsTetrahydrofuransControl of multiple stereocenters nih.gov
Carbonylative Double Cyclization5-(methylthio)-1-yn-3-olsDihydrothieno[3,2-b]furanonesPdI₂/KI-catalyzed, forms S,O-bicyclic system mdpi.com

Regioselectivity and Stereocontrol in this compound Synthesis

Achieving regioselectivity (control over which constitutional isomer forms) and stereocontrol is paramount in the synthesis of asymmetrically substituted fused rings like this compound. The choice of synthetic methodology directly dictates the outcome.

In Diels-Alder reactions , regioselectivity is governed by the electronic properties and orbital interactions (HOMO-LUMO) between the diene and dienophile. skidmore.edu For intramolecular variants, the length and nature of the tether connecting the diene and dienophile are crucial in determining which regioisomeric cycloadduct is formed. Stereocontrol is often excellent due to the concerted nature of the reaction, with the stereochemistry of the reactants directly translating to the product in a predictable manner (the Alder-endo rule). skidmore.edu

For syntheses involving nucleophilic substitution , such as the intramolecular cyclization to form the furan ring, Baldwin's rules can often predict the regiochemical outcome (e.g., 5-exo-tet vs. 6-endo-tet cyclization). Stereocontrol in these cases is typically substrate-dependent; the configuration of existing stereocenters in the acyclic precursor directs the formation of new ones. nih.gov For example, the stereoselectivity of cyclizations to form 2-vinyltetrahydrofurans is highly dependent on the geometry (E/Z) of the starting alkene. nih.gov

Photochemical cyclizations can sometimes offer different regiochemical pathways compared to their thermal counterparts, proceeding through excited state intermediates. The stereochemical outcome may be less predictable than in concerted reactions like the Diels-Alder cycloaddition.

Finally, catalyst-controlled stereoselective methods provide the highest level of sophistication. As seen in the palladium-catalyzed double cyclization to form furo[3,2-b]pyrrol-2-ones, the use of enantiopure ligands can induce high levels of enantioselectivity, allowing for the kinetic resolution of a racemic starting material to yield a nonracemic product. mdpi.com Applying such catalytic systems to the synthesis of the this compound skeleton would offer a powerful route to enantiomerically pure materials.

An exploration of the chemical reactivity and transformative potential of the heterocyclic compound this compound reveals a rich and varied chemistry. This bicyclic system, comprising a fused thiophene and a dihydrofuran ring, serves as a versatile scaffold in organic synthesis, primarily through its ability to engage in cycloaddition reactions and undergo various functionalization strategies.

Applications of 4,6 Dihydrothieno 2,3 C Furan in Advanced Materials and Medicinal Chemistry Research

Utilization as a Building Block in Complex Organic Synthesis

4,6-Dihydrothieno[2,3-c]furan is cataloged as a heterocyclic building block for use in chemical synthesis. bldpharm.com Such scaffolds, containing both thiophene (B33073) and furan (B31954) rings, are of interest to synthetic chemists due to the diverse reactivity and electronic properties of these two heterocycles. Furan, for instance, can act as a diene in Diels-Alder reactions, allowing for the construction of complex polycyclic systems. Thiophene rings are stable aromatic systems that can be functionalized to build larger conjugated molecules.

However, specific examples of multi-step complex organic syntheses commencing from or incorporating the this compound scaffold are not extensively documented in prominent research articles. The synthesis of related structures, such as 2-amino-4,5-dihydrothiophene-3-carbonitriles, is well-established and these compounds serve as versatile starting points for a variety of fused heterocyclic systems, including thieno[2,3-d]pyrimidines. nih.govacs.org This highlights the general utility of the dihydrothiophene core in constructing complex, biologically relevant molecules.

Medicinal Chemistry and Biological Target Exploration

The furan ring is a common scaffold in a multitude of biologically active compounds and approved pharmaceutical drugs, exhibiting a wide range of activities including antibacterial, anti-inflammatory, and anticancer properties. researchgate.netijabbr.comresearchgate.netorientjchem.org The thiophene ring is also a well-established pharmacophore, present in many medicinal compounds. The combination of these two rings in the this compound structure makes it a candidate for exploration in medicinal chemistry.

However, a review of the scientific literature reveals no specific studies on the biological activity or medicinal chemistry applications of this compound itself or its simple derivatives. The existing research focuses on the broader classes of furan and thiophene derivatives. For example, various substituted furans have been synthesized and evaluated for their antibacterial and other pharmacological activities, with slight modifications in structure often leading to significant changes in biological effect. ijabbr.com Similarly, the 2-aminothiophene motif is a key component in several drugs and serves as a precursor for many biologically active heterocyclic systems. nih.gov While this body of work establishes the potential of the constituent ring systems, it does not provide direct evidence of the biological targets or therapeutic utility of the specific this compound scaffold.

Scaffold for the Design of Biologically Active Compounds

The this compound core is considered a "privileged scaffold" in medicinal chemistry. This is due to its ability to serve as a versatile framework for the synthesis of diverse derivatives with a wide spectrum of biological activities. The furan moiety is a five-membered aromatic ring containing an oxygen atom, which is a common feature in many bioactive compounds. ijabbr.com The electron-rich nature and aromaticity of the furan ring can enhance metabolic stability and bioavailability, facilitating strong binding to biological targets like enzymes and receptors. ijabbr.com

Similarly, the thiophene ring, a sulfur analog of furan, is a key component in numerous pharmaceuticals. The fusion of these two heterocyclic rings into the thieno[2,3-c]furan system creates a unique molecular architecture that can be readily modified with various functional groups to fine-tune its pharmacological properties. Structurally related scaffolds, such as thienopyrimidines and thienopyridines, are known to exhibit a broad range of activities, including anticancer, anti-inflammatory, and antimicrobial effects, further highlighting the potential of thieno-fused systems in drug discovery. mdpi.comnih.gov

Investigation of Thieno[2,3-c]pyridine (B153571) and Related Analogs as Pharmacological Agents

While research on this compound itself is emerging, extensive investigation into structurally similar thieno-fused heterocycles, particularly thieno[2,3-c]pyridines and thieno[2,3-b]pyridines, has revealed significant pharmacological potential. These analogs serve as important proxies for understanding the possible applications of the thieno[2,3-c]furan scaffold.

Anticancer Activity: Thieno[2,3-c]pyridine derivatives have been synthesized and evaluated for their anticancer properties against various human cancer cell lines. mdpi.com For instance, certain derivatives have shown potent inhibitory activity against breast cancer (MCF7, T47D), head and neck cancer (HSC3), and colorectal cancer (RKO) cell lines. mdpi.comnih.gov In one study, compound 6i (a thiomorpholine-substituted hybrid) was identified as a potent inhibitor with a broad spectrum of anticancer activity. mdpi.comnih.gov

Similarly, thieno[2,3-b]pyridine (B153569) analogs have demonstrated promising anti-proliferative effects against hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cells. ekb.eg

Table 1: Anticancer Activity of Selected Thienopyridine Analogs

CompoundCancer Cell LineIC₅₀ (µM)Source
6i (Thieno[2,3-c]pyridine derivative)HSC3 (Head and Neck)10.8 nih.gov
T47D (Breast)11.7 nih.gov
RKO (Colorectal)12.4 nih.gov
4b (Thieno[2,3-b]pyridine derivative)HepG-2 (Liver)3.12 ekb.eg
MCF-7 (Breast)20.55 ekb.eg

Antimicrobial Activity: The investigation of thieno[2,3-b]pyridine-based compounds has also revealed promising antimicrobial properties. ekb.eg Certain derivatives have been evaluated against a panel of bacterial and fungal strains, showing significant activity. For example, compound 3c in one study exhibited potent antimicrobial effects with Minimum Inhibitory Concentration (MIC) values ranging from 4-16 μg/mL. ekb.eg This suggests that the thieno-fused heterocyclic core is a viable scaffold for developing new agents to combat microbial resistance. ekb.eg

Mechanism of Action Studies at the Molecular Level

Understanding the molecular mechanism of action is crucial for the development of targeted therapies. Studies on thieno[2,3-c]pyridine analogs have begun to elucidate how these compounds exert their cytotoxic effects on cancer cells.

Cell cycle analysis has shown that a potent thieno[2,3-c]pyridine derivative, compound 6i , induces a G2 phase arrest, thereby inhibiting cell cycle progression in cancer cells. mdpi.comnih.gov Interestingly, this compound was found to induce cell death through a mechanism that is distinct from apoptosis. nih.govresearchgate.net This finding is significant as it may offer a way to overcome resistance to conventional apoptosis-inducing chemotherapeutic agents.

In contrast, other related heterocyclic systems have been shown to induce apoptosis. The specific mechanism can be influenced by the exact chemical structure and the cellular context. nih.gov

Target Identification and Validation for Scaffold-Based Compounds

A key step in drug development is the identification and validation of molecular targets. For the anticancer thieno[2,3-c]pyridine derivatives, Heat shock protein 90 (Hsp90) has been identified as a primary target. mdpi.comnih.gov Hsp90 is a molecular chaperone that is crucial for the stability and function of many proteins involved in cancer progression and is a well-established target for cancer therapy. mdpi.comnih.gov The inhibition of Hsp90 by these compounds leads to the degradation of client proteins, resulting in the disruption of cancer cell signaling and survival pathways.

Another identified target for the broader class of thienopyridines is the enzyme phosphoinositide phospholipase C (PI-PLC), which is found to be upregulated in many cancers. mdpi.com The validation of these targets confirms that thieno-fused scaffolds can be designed to interact specifically with key players in cancer pathology.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. Research on thieno[2,3-c]pyridine and related analogs has provided valuable insights into the structural features required for biological activity.

For thieno[2,3-c]pyridine derivatives targeting Hsp90, the nature and substitution pattern on the core scaffold are critical. mdpi.com The identification of compounds 6a and 6i as the most potent in a synthesized series underscores the importance of specific substituents in driving anticancer activity. nih.gov

General principles from SAR studies on pyridine (B92270) derivatives suggest that the presence and position of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity. mdpi.com Conversely, the introduction of bulky groups or halogen atoms can sometimes lead to lower activity. mdpi.com For thieno[2,3-b]pyridines, it was found that incorporating bulky ester or carbonate groups could enhance anti-proliferative activity, possibly by disrupting intermolecular stacking and improving solubility. mdpi.com These findings provide a rational basis for the future design of more effective derivatives based on the this compound scaffold.

Molecular Docking and Ligand-Target Interactions

To better understand how these compounds interact with their biological targets at a molecular level, in silico molecular docking studies have been employed. These computational techniques predict the binding mode and affinity of a ligand within the active site of a target protein.

For thieno[2,3-c]pyridine derivatives, molecular docking simulations were performed against the Hsp90 protein. mdpi.com The results of these studies revealed crucial molecular interactions between the synthesized ligands and the amino acid residues in the Hsp90 binding site, providing a plausible explanation for their inhibitory activity. mdpi.comnih.gov The general workflow for such studies involves preparing the 3D structures of the ligand and the target protein, defining the binding pocket, and using algorithms to calculate the most stable binding poses and their corresponding binding energies. wum.edu.pk These in silico approaches are invaluable for rational drug design, helping to prioritize compounds for synthesis and biological testing. mdpi.com

Other Emerging Applications (e.g., Aroma Compounds)

Beyond medicinal chemistry, derivatives of this compound have been identified as contributors to the aroma profile of certain foods. Specifically, 2,3-dihydro-4,6-dimethylthieno[2,3-c]furan has been found as a volatile constituent in coffee. flavscents.com Such compounds are highly valued in the food and fragrance industry for their unique sensory properties. nih.gov The presence of this scaffold in natural flavor chemistry suggests potential applications in the development of novel flavoring agents and food additives.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

Future research will likely focus on developing more efficient and versatile synthetic routes to the 4,6-dihydrothieno[2,3-c]furan core and its derivatives. While classical methods like the Paal-Knorr synthesis provide a basis for constructing furan (B31954) and thiophene (B33073) rings, contemporary organic synthesis seeks more sophisticated and atom-economical approaches. uobaghdad.edu.iqksu.edu.sa

One promising direction is the advancement of annulation strategies, which involve the construction of the fused bicyclic system in a single, efficient step. researchgate.net These methods could utilize readily available starting materials and employ transition-metal catalysis to achieve high regioselectivity and stereoselectivity. The exploration of domino reactions, where multiple bond-forming events occur in a single pot, will also be a key area of investigation.

Synthetic StrategyPotential AdvantagesKey Research Focus
Transition-Metal Catalyzed Annulation High efficiency, regioselectivity, and stereoselectivity.Development of novel catalysts and reaction conditions.
Domino Reactions Increased atom economy, reduced waste, and simplified procedures.Design of new multi-component reactions.
Photocatalysis Mild reaction conditions and unique reactivity patterns.Exploration of visible-light-mediated cyclization reactions.

Advanced Functionalization and Derivatization Strategies

The ability to selectively introduce functional groups onto the this compound scaffold is crucial for tuning its properties for various applications. Future research will move beyond traditional methods and focus on late-stage functionalization techniques, particularly C-H bond activation. thieme-connect.com This approach allows for the direct modification of the heterocyclic core without the need for pre-functionalized substrates, offering a more efficient and sustainable way to generate diverse libraries of derivatives. nih.govrsc.org

The use of organometallic reagents, such as organolithium, organomagnesium, and organozinc compounds, will continue to be a powerful tool for introducing a wide range of substituents. rsc.org Research will likely focus on developing milder and more functional-group-tolerant metalating agents to enhance the scope of these transformations.

Table of Advanced Functionalization Techniques:

Technique Description Potential Applications
C-H Functionalization Direct conversion of C-H bonds to C-C or C-heteroatom bonds. Rapid diversification of the core structure for structure-activity relationship studies.
Organometallic Chemistry Use of organo-Li, -Mg, and -Zn reagents for nucleophilic substitution. Introduction of a wide array of functional groups with high precision.

| Photoredox Catalysis | Utilization of light to enable novel bond formations. | Access to previously inaccessible derivatives under mild conditions. |

Expansion into New Material Science Applications

The unique electronic properties of the thiophene and furan rings suggest that this compound and its derivatives could find applications in material science, particularly in the field of organic electronics. Research in this area will focus on the design and synthesis of novel materials for use in organic thin-film transistors (OTFTs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). acs.orgmdpi.com

By strategically modifying the core structure and introducing various substituents, researchers can tune the frontier molecular orbital energy levels (HOMO and LUMO), bandgap, and solid-state packing of these materials to optimize their performance in electronic devices. rsc.org The incorporation of the this compound moiety into conjugated polymers is another promising avenue, potentially leading to new materials with enhanced charge transport properties and improved device efficiency. lbl.govrsc.org

Deepening Understanding of Biological Mechanisms of Action

While the biological profile of this compound itself is not yet extensively studied, related thieno-fused heterocycles have shown promising biological activities. For instance, thienopyrazole and thienopyrimidine derivatives have been investigated for their anticancer and antimicrobial properties. mdpi.comscielo.br

Future research will involve the synthesis of a diverse library of this compound derivatives and their systematic evaluation in a range of biological assays. A key focus will be to identify specific molecular targets and elucidate the mechanisms by which these compounds exert their biological effects. This could involve studies on their interactions with enzymes, receptors, and DNA. For example, some thieno[2,3-b]pyridines have been shown to sensitize cancer cells to topoisomerase inhibitors, suggesting a role in modulating DNA repair pathways. nih.gov

Development of Sustainable and Green Synthesis Methodologies

In line with the growing emphasis on environmentally friendly chemical processes, a significant future research direction will be the development of sustainable and green synthetic methods for this compound and its derivatives. This will involve the implementation of the principles of green chemistry, such as minimizing waste, using less hazardous solvents, and employing energy-efficient reaction conditions.

Microwave-assisted organic synthesis is a promising technique that can significantly reduce reaction times and improve yields. scielo.br The exploration of eco-friendly catalysts, such as biocatalysts or reusable solid-supported catalysts, will also be a key area of research. The use of renewable starting materials and the development of solvent-free reaction conditions will further contribute to the green credentials of the synthetic routes.

Q & A

What are the established synthetic routes for 4,6-Dihydrothieno[2,3-c]furan derivatives?

Level: Basic
Answer:
A common method involves Grignard reagent reactions. For example, 4,6-Diphenylthieno[2,3-c]furan is synthesized via the reaction of oxazolinium iodide with phenylmagnesium bromide, followed by dehydrogenation steps . Multi-step syntheses may require careful control of reaction conditions (e.g., temperature, solvent polarity) to avoid side products like thieno[3,4-d] derivatives, which can form during thermolysis in the presence of disulfides . Key considerations include:

  • Use of inert atmospheres for moisture-sensitive reagents.
  • Purification via column chromatography to isolate dihydrothieno derivatives.

Table 1: Representative Synthetic Routes

Starting MaterialReagent/ConditionsProductYield (%)Ref.
Oxazolinium iodidePhenylMgBr, THF, reflux4,6-Diphenylthieno[2,3-c]furan~65
4,5-Dihydrothieno precursorP4S10/S8, CS2, 170°CThieno[2,3-d] derivatives40–55

How is X-ray crystallography applied to determine the structure of this compound derivatives?

Level: Basic
Answer:
Single-crystal X-ray diffraction resolves bond lengths, angles, and non-covalent interactions (e.g., Br⋯Br contacts in brominated analogs). For example, hexasubstituted dihydrofuran derivatives are analyzed using CCDC data (e.g., 1828960), confirming chair conformations and substituent orientations . Methodology includes:

  • Crystal growth via slow evaporation in dichloromethane/hexane.
  • Data refinement with SHELX software to model thermal displacement parameters.

How do computational methods like DFT aid in understanding the electronic properties of this compound-based materials?

Level: Advanced
Answer:
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO), dipole moments, and hyperpolarizability (β) for nonlinear optical (NLO) applications. For thieno-fused systems, B3LYP/6-31+G(d,p) methods reveal:

  • Charge transfer efficiency : Dihedral angle rotations (ϴ1, ϴ2) modulate µtot (total dipole moment) and βtot (hyperpolarizability) by 30–50% .
  • Structure-property relationships : Planar D-A-D configurations enhance NLO responses, with β values exceeding 1000 × 10⁻³⁰ esu in fullerene-thieno hybrids .

Key Insight: ϴ2 rotation increases µtot and βtot, while ϴ1 reduces them, highlighting conformational tuning for optoelectronic design .

What spectroscopic techniques are used to characterize this compound?

Level: Basic
Answer:

  • Luminescence spectroscopy : Identifies emission maxima (λem) influenced by aryl substituents (e.g., 4,6-diphenyl derivatives show λem ~450 nm) .
  • Mass spectrometry (EI) : Confirms molecular ions (e.g., m/z 311.9 for brominated analogs) and fragmentation patterns .
  • IR spectroscopy : Detects C-Br stretching (500–600 cm⁻¹) and furan ring vibrations (1600–1700 cm⁻¹) .

What strategies resolve contradictions in reactivity data for this compound under varying catalytic conditions?

Level: Advanced
Answer:
Divergent reactivity under acidic conditions (e.g., p-TsOH vs. CF3COOH) can be reconciled via DFT analysis. For example:

  • In acetonitrile/p-TsOH, dihydropyran intermediates undergo ring-opening to form 4H-pyrans.
  • In CF3COOH, stabilized oxonium ions favor dihydrofuran retention .
    Methodology:
  • Compare potential energy surfaces (PES) for competing pathways.
  • Use solvent polarity parameters (ET30) to rationalize product distributions.

How does modifying substituents affect the nonlinear optical properties of this compound derivatives?

Level: Advanced
Answer:
Electron-withdrawing groups (e.g., Br, CF3) enhance NLO responses by lowering LUMO energy and increasing charge asymmetry. For example:

  • Bromination at positions 4 and 6 increases αo (isotropic polarizability) by 15% .
  • Trifluoromethyl groups amplify βtot by 2× via strong ICT (intramolecular charge transfer) .

Table 2: Substituent Effects on NLO Properties

Substituentαo (ų)βtot (×10⁻³⁰ esu)Ref.
-H85.2480
-Br98.1720
-CF3112.31050

What role does molecular conformation play in the optoelectronic performance of this compound-containing polymers?

Level: Advanced
Answer:
Dihedral angles between fused rings dictate charge mobility and bandgap. For example:

  • Coplanar conformations (ϴ1 = ϴ2 = 0°) reduce Eg (bandgap) to ~2.1 eV, enabling visible-light absorption .
  • Twisted geometries (ϴ1 = 60°) increase hole mobility (µh) by 40% in OLED applications .

How are contradictions in catalytic dehydrogenation pathways addressed experimentally?

Level: Advanced
Answer:
Side reactions during dehydrogenation (e.g., thiadiazole formation) are minimized by:

  • Optimizing sulfur donor concentrations (e.g., limiting CS2 to <2 eq.) .
  • Monitoring reaction progress via GC-MS to isolate intermediates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.